molecular formula C12H15BrClNO5 B4096272 3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid

3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid

Cat. No.: B4096272
M. Wt: 368.61 g/mol
InChI Key: KCIHXWGYVUEREC-UHFFFAOYSA-N
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Description

3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine; oxalic acid is a compound that combines a phenoxyamine derivative with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine typically involves the reaction of 4-bromo-2-chlorophenol with N-methylpropan-1-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyamines.

Scientific Research Applications

3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-bromo-4-chlorophenoxy)butanoic acid
  • 4-(2-bromo-4-tert-butylphenoxy)butanoic acid

Uniqueness

3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO.C2H2O4/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12;3-1(4)2(5)6/h3-4,7,13H,2,5-6H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIHXWGYVUEREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid
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3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid
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3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid
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3-(4-bromo-2-chlorophenoxy)-N-methylpropan-1-amine;oxalic acid
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